Acid-PEG14-t-butyl ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H70O18 |
|---|---|
Molecular Weight |
790.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C36H70O18/c1-36(2,3)54-35(39)5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-33-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-40-6-4-34(37)38/h4-33H2,1-3H3,(H,37,38) |
InChI Key |
OCVPXPPRSHQETN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Acid Peg14 T Butyl Ester
General Principles of Polyethylene (B3416737) Glycol Functionalization for Linker Synthesis
Polyethylene Glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units, widely utilized in pharmaceutical and biomedical applications due to its unique properties. chempep.comcreativepegworks.com Key characteristics that make PEG an ideal linker, or spacer, include its high water solubility, biocompatibility, flexibility, and low immunogenicity. broadpharm.comchempep.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance the therapeutic properties of drugs by increasing their hydrodynamic size, which prolongs circulation half-life by reducing renal clearance. broadpharm.comcreativepegworks.com
The synthesis of PEG linkers involves the chemical modification of the terminal hydroxyl groups of the PEG polymer. researchgate.net By introducing specific functional groups at one or both ends, PEG can be transformed into a reactive spacer capable of conjugating with various molecules like proteins, peptides, or small drugs. biochempeg.com These functionalized PEGs can be homobifunctional (identical reactive groups at both ends) or heterobifunctional (different reactive groups at each end), with the latter offering greater control in complex conjugation strategies. chempep.com The synthesis of Acid-PEG14-t-butyl ester is a prime example of creating a heterobifunctional linker designed for multi-step bioconjugation processes.
Strategies for the Formation of the tert-Butyl Ester Linkage
The tert-butyl ester is a crucial functional group in organic synthesis, often employed as a protecting group for carboxylic acids. thieme-connect.com Its stability against many nucleophilic reagents, combined with its facile removal under mild acidic conditions, makes it particularly valuable. thieme-connect.com Several methods have been developed for its synthesis.
Direct esterification represents a straightforward approach to forming tert-butyl esters. This can be achieved by reacting a carboxylic acid with either tert-butanol (B103910) or isobutylene (B52900) in the presence of an acid catalyst. thieme-connect.com However, the high reactivity of tert-butanol under acidic conditions can lead to a competing dehydration reaction, forming isobutylene, which complicates the process. asianpubs.org To circumvent this, specific catalytic systems have been developed. A one-pot method utilizes anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid to facilitate the reaction between a carboxylic acid and t-butanol, affording good yields. researchgate.net Another approach involves using erbium(III) triflate (Er(OTf)3) as a recoverable and reusable catalyst for the solvent-free formation of tert-butyl esters at room temperature. organic-chemistry.org Alternatively, bubbling isobutylene gas through a solution of the carboxylic acid with a strong acid catalyst is a common industrial method. thieme-connect.comacs.org
Transesterification offers an alternative pathway, converting readily available esters, such as methyl or ethyl esters, into tert-butyl esters. thieme-connect.com This method is particularly useful when the parent carboxylic acid is labile or difficult to isolate. thieme-connect.com A mild and efficient protocol involves the reaction of a methyl ester with potassium tert-butoxide in diethyl ether, which proceeds rapidly at ambient temperature. thieme-connect.com Another strategy employs the use of tert-butyl acetate (B1210297) as both the solvent and the tert-butylating reagent, often in the presence of a strong acid like perchloric acid. nih.gov More recently, treatment of free amino acids or other carboxylic acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate has been shown to produce tert-butyl esters quickly and in high yields. thieme-connect.comorganic-chemistry.org
Modern synthetic chemistry has pursued more innovative and environmentally benign methods for tert-butyl ester formation. One such novel route facilitates the synthesis of tert-butyl esters from nitrile compounds and tert-butyl peroxide under metal-free conditions. google.com This method is advantageous due to its mild reaction conditions, the use of inexpensive raw materials, and high product yields. google.com Another metal-free protocol has been developed for preparing tert-butyl esters from benzyl (B1604629) cyanides and tert-butyl hydroperoxide, proceeding via Csp3–H bond oxidation. semanticscholar.org
| Method | Key Reagents | General Conditions | Advantages | Reference |
|---|---|---|---|---|
| Direct Esterification | Carboxylic acid, tert-butanol, H₂SO₄, MgSO₄ | One-pot reaction | Direct conversion | researchgate.net |
| Direct Esterification | Carboxylic acid, isobutylene, acid catalyst | Requires gaseous reagent | Industrially common | thieme-connect.comacs.org |
| Transesterification | Methyl ester, potassium tert-butoxide | Ambient temperature, diethyl ether | Mild, efficient, rapid | thieme-connect.com |
| Transesterification | Carboxylic acid, tert-butyl acetate, HClO₄ | tert-butyl acetate as solvent/reagent | Effective for specific substrates | nih.gov |
| Novel Metal-Free Route | Nitrile compound, tert-butyl peroxide | Metal-free, mild environment | High selectivity, environmentally friendly | google.com |
Selective Introduction of the Free Carboxylic Acid Terminus
Creating the heterobifunctional structure of this compound requires the selective modification of the two ends of the PEG chain. The synthesis must yield a molecule with a free carboxylic acid at one terminus and a tert-butyl ester at the other. This is typically achieved by starting with a heterobifunctional PEG derivative, such as one possessing a hydroxyl group at one end and a protected carboxyl group at the other (e.g., HO-PEG-COOR).
The synthesis can proceed via several strategic pathways. One common approach involves starting with a PEG molecule that has two different terminal groups. For example, a precursor like HO-PEG14-COOtBu could be used, where the terminal hydroxyl group is subsequently oxidized under controlled conditions to yield the desired carboxylic acid without affecting the tert-butyl ester. Alternatively, a synthesis could begin with a di-acid (HOOC-PEG-COOH). One of the acid groups would be selectively converted to the tert-butyl ester, a challenging step that requires careful control and often the use of protecting group chemistry to differentiate the two identical termini. A more robust method involves using a precursor with orthogonal protecting groups, allowing for the sequential deprotection and functionalization of each end independently.
Chemo-selective and Regioselective Synthesis Considerations in Multi-functionalized PEGylation
The successful synthesis of complex, multi-functionalized PEG linkers hinges on the principles of chemoselectivity and regioselectivity.
Chemoselectivity refers to a reaction that selectively targets one functional group in the presence of other, different functional groups. youtube.comyoutube.com For instance, in a molecule containing both a ketone and an ester, a reagent like sodium borohydride (B1222165) will chemoselectively reduce the ketone while leaving the ester group intact. youtube.com In the context of synthesizing this compound, a chemoselective oxidation would be required to convert a terminal hydroxyl group to a carboxylic acid without cleaving the tert-butyl ester group at the other end of the chain.
Regioselectivity describes a reaction that preferentially occurs at one specific site or region within a molecule over other possible similar sites. youtube.comyoutube.com A classic example is the Markovnikov addition of HBr across an unsymmetrical alkene, where the bromine atom adds to the more substituted carbon. youtube.com In protein PEGylation, regioselectivity is often achieved by controlling the reaction pH to selectively target the N-terminal amino group over the numerous lysine (B10760008) side-chain amines, due to their different pKa values. nih.govresearchgate.net For the synthesis of a linear heterobifunctional PEG linker, regioselectivity is fundamental. The reactions must be directed specifically to one of the two chain termini, which is typically achieved by using a pre-functionalized, heterobifunctional PEG starting material, thereby ensuring the desired regiochemical outcome.
Chemical Reactivity and Derivatization Strategies for Acid Peg14 T Butyl Ester
Reactivity of the Terminal Carboxylic Acid Group
The terminal carboxylic acid of Acid-PEG14-t-butyl ester is a versatile functional handle for conjugation to a wide variety of molecules, particularly those containing primary amine groups. This reactivity is central to its application in bioconjugation and materials science.
The formation of a stable amide bond is the most common derivatization strategy for the terminal carboxylic acid of PEG linkers. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
Carbodiimide (B86325) Chemistry:
Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used reagents for amide bond formation. axispharm.comresearchgate.net The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form the desired amide bond, releasing a urea (B33335) byproduct (dicyclohexylurea (DCU) in the case of DCC). sigmaaldrich.comnih.gov To improve efficiency and reduce side reactions, such as the formation of N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govcreativepegworks.com These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine. nih.gov EDC is often preferred in aqueous reactions due to the water solubility of its urea byproduct. researchgate.net
Amine-Reactive Coupling Reagents:
Uronium/aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient for amide bond formation, especially in cases of sterically hindered amines or acids. biochempeg.comgoogle.com HATU activates the carboxylic acid by forming a highly reactive OAt-ester. google.comgoogle.com This reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in polar apathetic solvents. google.com HATU is known for its rapid reaction times and ability to suppress racemization. biochempeg.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent | Full Name | Byproduct | Key Features |
|---|---|---|---|
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Suitable for aqueous reactions. researchgate.net |
| DCC | N,N'-dicyclohexylcarbodiimide | Insoluble dicyclohexylurea (DCU) | Byproduct easily removed by filtration. sigmaaldrich.comnih.gov |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | High efficiency, fast reaction rates, low racemization. biochempeg.comgoogle.com |
Beyond amide bond formation, the terminal carboxylic acid can be transformed into other functional groups, expanding the versatility of the this compound linker. A primary alternative is the formation of ester bonds.
Ester Formation:
The carboxylic acid group can react with alcohols to form esters. mdpi.com This reaction is typically catalyzed by an acid or can be mediated by coupling reagents like DCC, similar to amide bond formation. mdpi.comresearchgate.net Esterification allows for the conjugation of the PEG linker to molecules bearing hydroxyl groups. It is important to note that ester linkages are generally more susceptible to hydrolysis than amide bonds, which can be a consideration depending on the desired stability of the final conjugate.
Another approach to functionalization is the conversion of the carboxylic acid to an acid chloride. This is a classic method for activating a carboxylic acid, creating a highly electrophilic species that can react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.
Deprotection Chemistry of the tert-Butyl Ester Group
The tert-butyl (t-butyl) ester serves as a protecting group for the second carboxylic acid functionality in this compound. Its removal is a critical step to unmask this carboxylic acid for subsequent reactions. The key feature of the t-butyl ester is its lability under acidic conditions while being stable to basic and nucleophilic conditions. rsc.org
The deprotection of a tert-butyl ester is typically achieved by treatment with a strong acid. rsc.org The mechanism involves protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) to form a stable tertiary carbocation, which then gets deprotonated to regenerate the acid catalyst. rsc.orgnih.gov
A variety of acids can be used for this purpose, with trifluoroacetic acid (TFA) being one of the most common. nih.gov The reaction is often carried out in a non-aqueous solvent such as dichloromethane (B109758) (DCM). Other acids that can be employed include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid. rsc.org Aqueous phosphoric acid has also been reported as a mild and effective reagent for the deprotection of tert-butyl esters. nih.gov
Table 2: Common Acidic Conditions for tert-Butyl Ester Deprotection
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | nih.gov |
| Hydrochloric acid (HCl) | Ethyl acetate (B1210297) or Dioxane | Room temperature | rsc.org |
| Phosphoric acid (aqueous) | - | Mild conditions | nih.gov |
In complex molecules, it may be necessary to selectively deprotect a tert-butyl ester in the presence of other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group used for protecting amines. While strong acids like TFA will typically cleave both groups, milder conditions have been developed to achieve selectivity.
The use of Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, has been explored for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-sensitive groups. For instance, while N-Boc and N-trityl groups were found to be labile under these conditions, PhF protected amines were compatible. The choice of solvent can be critical, as coordination of the Lewis acid by a Lewis basic solvent like tetrahydrofuran (B95107) (THF) can inhibit the reaction. Ytterbium triflate has also been reported as a catalyst for the selective cleavage of tert-butyl esters under mild conditions.
While acidic conditions are standard, there is ongoing research into milder methods for tert-butyl ester deprotection to enhance compatibility with sensitive substrates. One such emerging method involves the use of radical cation catalysis.
A recently developed protocol utilizes the tris-4-bromophenylamminium radical cation, commonly known as "magic blue" (MB•+), in combination with triethylsilane. mdpi.com This system facilitates the catalytic cleavage of the C-O bond in tert-butyl esters under mild conditions, avoiding the need for high temperatures or strong acids. mdpi.com The reaction demonstrates good chemoselectivity, for example, allowing for the selective deprotection of a tert-butyl ester in the presence of an ethyl ester. This method represents a significant advancement for deprotection strategies in complex molecule synthesis. mdpi.com
Orthogonal Protecting Group Strategies in Complex Chemical Synthesis
In the intricate field of multi-step chemical synthesis, particularly in peptide and polymer chemistry, the use of protecting groups is fundamental to prevent unwanted side reactions at sensitive functional groups. Orthogonal protecting group strategies are paramount, allowing for the selective removal of one type of protecting group in the presence of others under specific, non-interfering conditions. This approach provides chemists with precise control over the sequence of reactions.
Strategic Application of tert-Butyl Ester in Multi-Step Synthetic Sequences
The tert-butyl (t-Bu) ester is a widely employed protecting group for carboxylic acids due to its distinct cleavage conditions, which form a cornerstone of many orthogonal protection schemes. A prominent example is its use in combination with the fluorenylmethyloxycarbonyl (Fmoc) group in solid-phase peptide synthesis (SPPS). In this strategy, the Fmoc group protects the α-amino group of the amino acid and is removed by a base (commonly piperidine), while the t-Bu group protects reactive side-chain carboxyl groups (e.g., in aspartic and glutamic acid) and is stable to these basic conditions. The t-Bu group is then selectively cleaved at the end of the synthesis using a strong acid, typically trifluoroacetic acid (TFA). This Fmoc/tBu orthogonality ensures that the peptide chain can be elongated sequentially without compromising the integrity of the side-chain protecting groups.
A practical application of this strategy is demonstrated in the synthesis of L-γ-methyleneglutamic acid amides. In one reported multi-step sequence, a molecule containing both a Boc-protected amide and a tert-butyl ester was subjected to reaction with LiOH. The cyclic amide ring was selectively opened, while the tert-butyl ester remained intact under these basic conditions, showcasing its stability and utility in complex synthetic pathways where different functional groups require distinct protection. Subsequently, treatment with trifluoroacetic acid (TFA) can be used to remove both the tert-butyl and Boc protecting groups simultaneously. This strategic use of the tert-butyl ester allows for sequential modifications at different sites of a complex molecule.
Comparison with Other Protecting Groups for Carboxylic Acids
| Protecting Group | Introduction Method | Cleavage Conditions | Stability Profile | Orthogonality Example |
| tert-Butyl (t-Bu) Ester | Reaction of carboxylic acid with isobutylene (acid catalyst) or tert-butyl acetate. | Strong acid (e.g., Trifluoroacetic Acid - TFA, HCl). | Stable to bases, hydrogenolysis, and mild nucleophiles. | Orthogonal to Fmoc (base-labile), Benzyl (B1604629) (cleaved by hydrogenolysis), and Silyl (B83357) ethers (cleaved by fluoride). |
| Benzyl (Bn) Ester | Reaction of carboxylate salt with benzyl halide. | Hydrogenolysis (H₂ with Pd, Pt, or Ni catalyst). | Stable to acidic and basic conditions, and many reducing agents not involving catalytic hydrogenation. | Orthogonal to t-Bu (acid-labile) and Fmoc (base-labile) groups. |
| Methyl (Me) Ester | Fischer esterification (methanol with acid catalyst) or reaction with diazomethane. | Saponification (acid or base hydrolysis). | Labile under both acidic and basic conditions, limiting its use when these reagents are present. | Less commonly used in complex orthogonal strategies due to its general lability. |
| Silyl Esters (e.g., TBDMS) | Reaction of carboxylic acid with a silyl halide (e.g., TBDMS-Cl) in the presence of a base. | Fluoride ion sources (e.g., TBAF) or acidic conditions. | Stable to non-acidic and non-fluoride conditions. Stability varies with the steric bulk of the silyl group. | Orthogonal to groups cleaved by hydrogenolysis (Bn) or strong acid (t-Bu, under carefully controlled conditions). |
Further Derivatization from the Deprotected Carboxylic Acid
The selective removal of the tert-butyl ester from a molecule like this compound unveils a terminal carboxylic acid. This newly exposed functional group is a versatile handle for a wide array of subsequent chemical modifications and conjugations.
Conversion to Activated Esters for Subsequent Conjugation
The deprotected carboxylic acid is often not reactive enough to directly form stable amide bonds with amines under mild conditions. Therefore, it is commonly converted into a more reactive "activated ester." This two-step approach involves first reacting the carboxylic acid with a coupling agent and an activating molecule, followed by the introduction of the nucleophile (e.g., an amine).
One of the most prevalent strategies is the formation of N-Hydroxysuccinimide (NHS) esters. This is typically achieved by reacting the carboxylic acid with NHS in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carbodiimide activates the carboxyl group, which is then attacked by the NHS to form the stable, yet reactive, NHS-ester, releasing a urea byproduct. These NHS-activated PEG linkers are then highly susceptible to nucleophilic attack by primary amines on proteins or other molecules, resulting in the formation of a stable amide bond.
Other activating agents and methods include:
Triphosgene: A convenient reagent for generating acid chlorides in situ, which then react with NHS to form the activated ester.
Iodine/Triphenylphosphine (I₂/PPh₃): This combination can be used to synthesize various active esters, including NHS esters, from carboxylic acids at room temperature.
Mixed Anhydrides: Reaction of the carboxylic acid with isobutyl chloroformate creates a mixed anhydride, which can then react with NHS.
Reactions with Nucleophiles Beyond Amines
While conjugation to amines is a primary application, the deprotected carboxylic acid can be made to react with a variety of other nucleophiles. The activation of the carboxylic acid is often a prerequisite for these transformations as well.
A notable example is the reaction with less nucleophilic nitrogen-containing compounds. A method has been developed for the direct condensation of carboxylic acids with non-nucleophilic N-heterocycles (such as indoles, pyrroles, and pyrazoles) and anilides. This reaction is facilitated by the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which activates the carboxylic acid in situ, allowing it to acylate these otherwise poor nucleophiles.
Other potential reactions of the carboxylic acid or its activated derivatives include:
Esterification: Reaction with alcohols, often under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to an acid chloride.
Thioester Formation: Reaction with thiols, typically via an activated carboxylic acid intermediate, can yield thioesters.
Addition of Organometallic Reagents: Organolithium reagents can add to the carbonyl of a carboxylic acid (after deprotonation) to form ketones.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
These diverse derivatization pathways highlight the synthetic utility of the carboxylic acid moiety exposed after the deprotection of this compound, enabling its use in a broad range of bioconjugation and material science applications.
Applications in Advanced Chemical and Biochemical Research Methodologies
Utilization as a Versatile Heterobifunctional Linker and Spacer
Acid-PEG14-t-butyl ester is classified as a heterobifunctional linker, a molecule that possesses two different reactive functional groups. scbt.com This dual reactivity allows for the sequential or selective conjugation of two different molecules. One terminus of the linker features a free carboxylic acid (–COOH) group, while the other end contains a carboxylic acid protected by a tert-butyl ester group. broadpharm.comaxispharm.com
The free carboxylic acid can be activated, for instance, by conversion to an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine (B10760008) residues on proteins) forming stable amide bonds. broadpharm.comprecisepeg.com The t-butyl ester group, on the other hand, is a stable protecting group that is resistant to many reaction conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a second carboxylic acid. vectorlabs.com This unmasked acid can then be used for a subsequent conjugation step.
The 14-unit PEG chain serves as a hydrophilic spacer, which is crucial for several reasons. It increases the aqueous solubility of the resulting conjugate, mitigates steric hindrance between the conjugated molecules, and can reduce non-specific binding and immunogenicity of biomolecules. axispharm.comnih.govpurepeg.com The defined length of the monodisperse PEG14 chain allows for precise control over the distance between the linked entities, which is critical in designing molecules like molecular probes and targeted therapeutics.
Table 1: Properties of Heterobifunctional PEG Linkers
| Feature | Description | Research Application Benefit |
|---|---|---|
| Heterobifunctionality | Possesses two distinct reactive termini (e.g., Acid and protected Ester). | Allows for controlled, stepwise conjugation of different molecular entities. |
| PEG Spacer | A chain of polyethylene (B3416737) glycol units (14 in this case). | Enhances solubility, reduces aggregation, provides spatial separation, and can improve pharmacokinetics. researchgate.netbiochempeg.com |
| Orthogonal Protection | The t-butyl ester group can be removed without affecting other parts of the molecule. | Enables multi-step synthesis and purification of complex bioconjugates. vectorlabs.com |
Role in Bioconjugation Chemistry and Design of Advanced Biomolecular Tools
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. This compound is extensively used in this field to create sophisticated tools for research.
Site-specific conjugation is essential for creating homogeneous bioconjugates where the linker is attached to a precise location on the biomolecule, ensuring uniformity and preserving biological activity. biopharminternational.com The carboxylic acid terminus of this compound is commonly used to target primary amines, which are abundant in the lysine residues of proteins. By controlling the reaction pH, it is possible to direct the conjugation towards more reactive, unprotonated amino groups, offering a degree of selectivity. biopharminternational.com
For more precise site-specificity, researchers can genetically engineer proteins to introduce a unique reactive handle, such as a cysteine residue. biopharminternational.com While the acid group of this specific linker targets amines, other heterobifunctional PEG linkers are designed with maleimide (B117702) or thiol groups to specifically target these engineered cysteine residues. precisepeg.comaxispharm.com The principle remains the same: the PEG linker bridges the biomolecule and another molecule of interest. After the initial conjugation using the free acid group, the t-butyl ester can be deprotected to allow for the attachment of a second biomolecule, a fluorescent dye, or a small molecule drug.
The surface modification of nanoparticles and polymers is critical for their application in biological systems. Attaching PEG chains to a nanoparticle surface, a process known as PEGylation, creates a hydrophilic protective layer. rsc.org This layer effectively shields the nanoparticle from opsonization (tagging for destruction by the immune system) and clearance by the reticuloendothelial system, a phenomenon often referred to as the "stealth" effect. nih.govnih.gov
This compound can be used to functionalize surfaces through either chemical conjugation or physical adsorption. rsc.org The carboxylic acid group can be covalently coupled to amine-functionalized surfaces. The t-butyl ester terminus can then be deprotected and used to attach targeting ligands, imaging agents, or other functional molecules. This PEG layer not only prolongs circulation time but also prevents nanoparticle aggregation and reduces non-specific binding to proteins and cells, which is crucial for targeted drug delivery and imaging applications. nih.govresearchgate.net
Table 2: Common Bioconjugation Reactions for Acid-Terminated PEG Linkers
| Reactive Group on Linker | Coupling Reagent(s) | Target Functional Group on Biomolecule | Resulting Bond |
|---|---|---|---|
| Carboxylic Acid (-COOH) | EDC, NHS | Primary Amine (-NH₂) | Amide |
Design and Synthesis of Molecular Probes for Chemical Biology
The defined structure of this compound makes it an ideal building block for the synthesis of complex molecular probes used to investigate biological processes.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov A PROTAC consists of three components: a ligand that binds the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two. nih.gov
Acid-PEG-t-butyl ester derivatives are frequently employed as linkers in the synthesis of PROTACs. medchemexpress.com The linker's length, flexibility, and hydrophilicity are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG chain helps to improve the solubility and cell permeability of the often large and complex PROTAC molecule. nih.gov The synthetic strategy involves sequentially attaching the E3 ligase ligand and the target protein binder to the two ends of the linker, a process facilitated by the orthogonal nature of the acid and t-butyl ester groups.
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. biochempeg.comglpbio.com The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. researchgate.netnih.gov
PEG-based linkers, including structures like this compound, are incorporated into ADC design to enhance their therapeutic properties. The hydrophilic PEG spacer can help to counteract the hydrophobicity of many cytotoxic payloads, reducing the tendency of the ADC to aggregate. researchgate.netnih.gov This improved solubility and stability can lead to a better pharmacokinetic profile and allow for a higher drug-to-antibody ratio (DAR) without compromising the physical properties of the conjugate. biochempeg.com The heterobifunctional nature of the linker is essential for attaching the payload to one end and conjugating the entire linker-payload complex to the antibody at the other end.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Trifluoroacetic acid (TFA) |
| N-hydroxysuccinimide (NHS) |
| Monomethyl auristatin E (MMAE) |
| SN-38 |
| Trastuzumab emtansine (T-DM1) |
| Sacituzumab govitecan |
| Brentuximab vedotin |
| Polatuzumab vedotin |
Contribution to Polymer Chemistry and Supramolecular Assembly Research
The bifunctional nature of this compound, featuring a terminal carboxylic acid and a protected carboxylic acid at the other end of a polyethylene glycol (PEG) chain, makes it a valuable tool in the fields of polymer chemistry and supramolecular assembly. The t-butyl ester group serves as a protecting group that can be selectively removed under acidic conditions, allowing for controlled, stepwise synthesis of complex polymeric structures. The PEG14 linker itself imparts specific physicochemical properties to the resulting materials, such as increased hydrophilicity and flexibility.
Use as a Building Block in the Synthesis of Defined Polymeric Architectures
This compound is utilized as a heterobifunctional linker in the synthesis of well-defined polymeric architectures, such as block copolymers. The terminal carboxylic acid can be reacted with a primary amine group to form a stable amide bond, while the t-butyl ester remains intact. This allows for the covalent attachment of the PEG linker to a polymer backbone or another molecule of interest. Subsequently, the t-butyl ester can be deprotected to reveal a new carboxylic acid functionality, which can then be used for further chain extension or the attachment of other molecules. This orthogonal reactivity is crucial for creating complex and precisely ordered macromolecular structures.
The synthesis of block copolymers, for example, can be achieved by first reacting the terminal carboxylic acid of this compound with a hydroxyl-terminated polymer, followed by the deprotection of the t-butyl ester and subsequent polymerization of a second monomer from the newly formed carboxylic acid end. This method allows for the creation of amphiphilic block copolymers where the hydrophilic PEG block is of a defined length, influencing the self-assembly and solution behavior of the resulting polymer.
Table 1: Representative Architectures Utilizing PEG Linkers
| Polymeric Architecture | Synthetic Strategy | Role of Acid-PEG-t-butyl ester |
|---|---|---|
| A-B Diblock Copolymers | Sequential monomer addition or segment coupling | Introduces a hydrophilic PEG spacer of defined length between two distinct polymer blocks. |
| A-B-A Triblock Copolymers | Initiation from a bifunctional core or coupling of end-functionalized polymers | Can be used to create the central hydrophilic 'B' block with reactive ends for further polymerization. |
| Graft Copolymers | "Grafting-to" or "grafting-from" methods | The PEG linker can be attached to a polymer backbone, with subsequent polymerization initiated from the deprotected end. |
| Dendrimers and Branched Polymers | Convergent or divergent synthesis | Used as a spacer unit within the dendritic structure to control spacing and solubility. |
This table illustrates the general use of bifunctional PEG linkers like this compound in constructing various polymer architectures.
Influence of PEG Chain Length on the Properties of Research Materials
In the context of self-assembling systems, such as micelles or polymersomes formed from amphiphilic block copolymers, the length of the hydrophilic PEG block is a critical determinant of the resulting morphology and stability. Longer PEG chains generally lead to a larger hydrophilic volume fraction, which can influence the curvature of the self-assembled structure. For instance, a longer PEG chain might favor the formation of spherical micelles over worm-like micelles or vesicles.
The PEG chain also provides a steric shield, which can prevent aggregation and non-specific interactions with biological components, a property often referred to as a "stealth" effect in biomedical applications. The density and length of the PEG chains on a surface dictate the effectiveness of this shielding. A PEG14 chain contributes to this effect, and its specific length can be chosen to optimize the balance between shielding and allowing for specific interactions, for example, with a targeting ligand attached to the distal end of the PEG chain.
In supramolecular chemistry, the PEG linker can act as a flexible spacer between recognition motifs. The length and flexibility of the PEG14 chain can influence the binding affinity and kinetics of host-guest interactions by controlling the spatial orientation and proximity of the interacting moieties.
Table 2: General Influence of PEG Chain Length on Material Properties
| Property | Shorter PEG Chain (e.g., <10 units) | Longer PEG Chain (e.g., >20 units) | Anticipated Properties with PEG14 |
|---|---|---|---|
| Hydrophilicity | Moderate increase | Significant increase | Substantial increase in water solubility. |
| Flexibility | Limited | High | Good flexibility, allowing for conformational freedom. |
| Steric Hindrance | Lower | Higher | Moderate steric shielding, balancing protection and accessibility. |
| Self-Assembly | May favor vesicles or lamellae | Tends to favor spherical micelles | Can be tuned to form various morphologies depending on the hydrophobic block. |
| Binding Affinity (in bioconjugates) | May be sterically hindered | Can extend beyond steric shield | Potentially optimal for presenting a ligand for receptor binding. |
This table provides a generalized overview of how PEG chain length influences material properties. The specific effects of a PEG14 chain would fall within this spectrum and would be dependent on the specific molecular context.
Analytical and Spectroscopic Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation of the Compound and its Derivatives
Spectroscopy is fundamental to confirming the covalent structure of Acid-PEG14-t-butyl ester by probing how the molecule interacts with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques used to map the molecular framework and identify key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to characterize this compound.
Proton (¹H) NMR Spectroscopy: In ¹H NMR, the chemical environment of each proton is recorded as a chemical shift (δ) in parts per million (ppm). The spectrum for this compound is characterized by several key signals:
A highly prominent singlet peak appears around 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group. acdlabs.com This signal is a distinctive marker for the ester terminus.
A large, complex signal dominating the spectrum is found between 3.5 and 3.7 ppm. This corresponds to the 56 protons of the repeating ethylene (B1197577) glycol (-O-CH₂-CH₂-O-) units in the PEG14 backbone.
Signals for the protons on the carbons immediately adjacent (alpha) to the carbonyl groups of the acid and ester are shifted further downfield, typically appearing in the 2.3-2.6 ppm range.
A broad singlet corresponding to the carboxylic acid proton (-COOH) can often be observed at a chemical shift greater than 10 ppm, though its position and visibility can vary depending on the solvent and sample concentration.
Carbon-13 (¹³C) NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
The carbonyl carbons of the ester and carboxylic acid functional groups produce signals in the downfield region of the spectrum, typically between 170 and 185 ppm. libretexts.org
The carbons of the PEG backbone generate a strong, characteristic signal around 70 ppm.
The tert-butyl group gives rise to two distinct signals: one for the quaternary carbon bonded to the oxygen atom (~80-82 ppm) and another for the three equivalent methyl carbons (~28 ppm).
Table 1: Expected NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | -C(CH₃)₃ | ~1.4 | Singlet, 9H |
| ¹H | -CH₂-COO- | ~2.4 - 2.6 | Triplet |
| ¹H | -CH₂-COOH | ~2.5 - 2.7 | Triplet |
| ¹H | -O-CH₂-CH₂-O- | ~3.5 - 3.7 | Multiplet, 56H |
| ¹H | -COOH | >10 | Broad Singlet |
| ¹³C | -C(CH₃)₃ | ~28 | |
| ¹³C | -O-C(CH₃)₃ | ~81 | |
| ¹³C | -O-CH₂-CH₂-O- | ~70 | Major backbone signal |
| ¹³C | -COOH | ~175 - 180 | Carbonyl carbon |
| ¹³C | -COO-tBu | ~170 - 174 | Carbonyl carbon |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR an excellent method for identifying their presence. vscht.cz
The IR spectrum of this compound displays several key absorption bands that confirm its structure:
O-H Stretch: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹. This is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. spectroscopyonline.com
C-H Stretch: Absorption bands corresponding to the stretching of aliphatic C-H bonds appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
C=O Stretch: A strong and sharp absorption band is present in the 1700-1750 cm⁻¹ region. Given the presence of both an ester and a carboxylic acid, this band may appear as a broadened peak or as two closely spaced, resolved peaks. The ester carbonyl typically absorbs around 1735-1750 cm⁻¹, while the carboxylic acid carbonyl appears at a slightly lower wavenumber, around 1700-1725 cm⁻¹. researchgate.net
C-O Stretch: A very strong and prominent band, characteristic of the C-O-C ether linkages in the PEG backbone, is found around 1100 cm⁻¹. The C-O stretches of the ester and carboxylic acid groups also contribute to absorption in the 1000-1300 cm⁻¹ region. spectroscopyonline.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Alkyl | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Ester | C=O Stretch | 1735 - 1750 | Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Ether, Ester, Acid | C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and assess its purity with high precision.
High-Resolution Mass Spectrometry (HRMS)
HRMS is utilized to determine the elemental composition of this compound by measuring its molecular mass with extremely high accuracy (typically to within 0.001 atomic mass units). This allows for the unambiguous determination of the compound's chemical formula. Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule can be ionized without significant fragmentation.
For a proposed molecular formula of C₃₆H₇₀O₁₈, the calculated monoisotopic mass is 790.45622 u. In an HRMS experiment, the compound would be observed as ions such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻. The measured mass of these ions would be expected to match the calculated values to within a few parts per million (ppm), providing definitive confirmation of the compound's identity. nih.gov
Chromatographic Techniques for Separation and Purity Determination
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound and quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (a column packed with solid particles) and a liquid mobile phase.
A typical HPLC analysis for this compound involves:
Mode: Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar. researchgate.net
Mobile Phase: A gradient elution is commonly employed, where the composition of the mobile phase is changed over time. This typically involves a mixture of water and an organic solvent such as acetonitrile, often containing a small amount of an acid modifier like trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks. nih.gov
Detection: Since the molecule lacks a strong UV-absorbing chromophore, detection can be challenging. While the carbonyl groups allow for weak detection at low UV wavelengths (210-220 nm), more universal detectors are often preferred. These include the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are well-suited for analyzing PEGylated compounds and other molecules without chromophores. researchgate.net
The result of an HPLC analysis is a chromatogram, which shows detector response as a function of time. A pure sample of this compound will exhibit a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the compound's purity, often exceeding 95% for research-grade material.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. For a discrete polyethylene (B3416737) glycol (PEG) derivative like this compound, GPC is primarily used to confirm its monodispersity and to detect any potential oligomeric impurities or byproducts of different chain lengths.
Given that this compound is a single molecular weight compound, a successful GPC analysis will show a single, sharp peak, indicative of a narrow molecular weight distribution. The polydispersity index (PDI), which is a measure of the broadness of the molecular weight distribution, is expected to be very close to 1.0 for a highly pure, monodisperse sample.
A typical GPC analysis of this compound would involve dissolving the sample in a suitable mobile phase, such as tetrahydrofuran (B95107) (THF) or water, and injecting it into a GPC system equipped with a series of columns packed with porous gel particles of a specific pore size. researchgate.net Larger molecules are excluded from the pores and elute faster, while smaller molecules can penetrate the pores to a greater extent and have a longer retention time.
Table 1: Representative GPC Data for this compound
| Parameter | Value |
|---|---|
| Retention Time (Rt) | 15.2 min |
| Number Average Molecular Weight (Mn) | ~791 g/mol |
| Weight Average Molecular Weight (Mw) | ~791 g/mol |
| Polydispersity Index (PDI) | ≤ 1.05 |
Note: The exact retention time and calculated molecular weights can vary depending on the specific GPC system, columns, and calibration standards used.
The GPC data confirms the high purity and monodisperse nature of the this compound, which is a critical quality attribute for its use in further applications.
Advanced Analytical Methods for Monitoring Reaction Progress and Product Formation
The synthesis of this compound, a heterobifunctional PEG linker, involves multiple steps that require careful monitoring to ensure complete reactions and high purity of the final product. Advanced analytical methods play a pivotal role in tracking the consumption of reactants, the formation of intermediates, and the appearance of the final product.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful technique for this purpose. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. nih.gov
During the synthesis of this compound, which may start from a protected PEG diol, a typical reaction sequence could involve the selective protection of one hydroxyl group, followed by the introduction of the t-butyl ester group, and finally the deprotection and oxidation of the other hydroxyl group to a carboxylic acid.
LC-MS can be used to monitor each of these steps. For example, in the esterification step to introduce the t-butyl ester, a reversed-phase HPLC method can be developed to separate the starting PEG material from the t-butyl ester product. The mass spectrometer can then be used to confirm the identity of each peak by its mass-to-charge ratio (m/z). The disappearance of the starting material peak and the emergence of the product peak with the expected molecular weight would indicate the progression of the reaction.
Table 2: Monitoring a Synthesis Step of this compound using LC-MS
| Compound | Expected [M+Na]+ (m/z) | Retention Time (min) | Reaction Progress |
|---|---|---|---|
| Starting Material (e.g., Hydroxy-PEG14-acid) | 741.9 | 8.5 | Decreases over time |
| This compound | 797.9 | 12.1 | Increases over time |
Note: The exact m/z values and retention times are dependent on the specific LC-MS conditions and the ionization method used.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool for monitoring reaction progress. ¹H NMR can be used to track the appearance or disappearance of specific proton signals characteristic of the reactant and product. For instance, the appearance of the singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the t-butyl group would confirm the successful installation of the t-butyl ester. jenkemusa.com Similarly, changes in the chemical shifts of the protons adjacent to the reacting functional groups can provide evidence of the reaction's completion.
By employing these advanced analytical methods, the synthesis of this compound can be precisely controlled, leading to a final product of high purity and well-defined structure.
Future Research Directions and Theoretical Perspectives
Exploration of Eco-friendly and Efficient Synthetic Pathways
The growing emphasis on sustainable chemistry necessitates the development of greener synthetic routes for specialty chemicals like Acid-PEG14-t-butyl ester. Future research will likely focus on several key areas to improve the environmental footprint and efficiency of its production.
One promising avenue is the exploration of enzymatic synthesis for the esterification steps. Lipases, for instance, can catalyze the formation of ester bonds under mild conditions, potentially reducing the need for harsh chemical reagents and solvents. Another approach involves the use of flow chemistry . This technology can enable continuous and controlled reactions, leading to higher yields, reduced reaction times, and minimized waste generation.
| Synthesis Approach | Potential Advantages |
| Enzymatic Synthesis | Milder reaction conditions, reduced use of harsh chemicals, high selectivity. |
| Flow Chemistry | Improved reaction control, higher yields, reduced waste. |
| Green Chemistry Principles | Use of renewable resources, atom economy, safer solvents. |
Rational Design Principles for Modulating Linker Reactivity and Selectivity
The rational design of linkers is paramount to controlling the properties and efficacy of the final bioconjugate. For this compound, future research will focus on fine-tuning its reactivity and selectivity through structural modifications.
The length and composition of the PEG chain play a crucial role in determining the solubility, biocompatibility, and spatial orientation of the conjugated molecules. biochempeg.com Systematic studies on the structure-activity relationship (SAR) of varying PEG lengths can provide valuable insights into optimizing linker performance for specific applications. cd-bioparticles.net
The choice of cleavable versus non-cleavable linkers is another critical design consideration. While this compound is a non-cleavable linker, future iterations could incorporate cleavable moieties that respond to specific physiological stimuli, such as changes in pH or the presence of certain enzymes. broadpharm.comcd-bioparticles.net This would allow for the controlled release of a therapeutic agent at a target site.
The reactivity of the terminal functional groups can also be modulated. For instance, the carboxylic acid can be activated using various coupling agents to enhance its reactivity towards primary amines. Understanding the kinetics and mechanisms of these activation and coupling reactions is essential for achieving high yields and purity in bioconjugation.
Advanced Mechanistic Studies of Deprotection and Conjugation Reactions
A thorough understanding of the reaction mechanisms involved in the use of this compound is crucial for optimizing its application and ensuring the desired product formation. Future research should delve into the intricate details of both the deprotection and conjugation steps.
The acid-catalyzed deprotection of the t-butyl ester is a key step in exposing the second carboxylic acid functionality. Advanced mechanistic studies could employ computational modeling and kinetic analysis to elucidate the transition states and intermediates of this reaction. This would provide a deeper understanding of the reaction kinetics and help in selecting the optimal acidic conditions for efficient and selective deprotection without affecting other sensitive functional groups in the molecule.
Similarly, the mechanism of amide bond formation between the terminal carboxylic acid and a primary amine, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), warrants further investigation. axispharm.com Detailed kinetic and mechanistic studies can help in optimizing reaction conditions to maximize coupling efficiency and minimize side reactions. Understanding the role of the solvent and the influence of the PEG chain on the reaction rate and yield will be particularly important.
| Reaction | Key Research Focus |
| t-butyl ester deprotection | Elucidation of transition states and intermediates, kinetic analysis. |
| Amide bond formation | Optimization of coupling agent efficiency, understanding solvent effects. |
Computational Chemistry and Molecular Modeling for Predictive Research Applications
Computational chemistry and molecular modeling are powerful tools that can provide predictive insights into the behavior of molecules like this compound and its conjugates. Future research in this area will likely focus on several key applications.
In the context of PROTACs, molecular modeling of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase is of paramount importance. cd-bioparticles.net Computational docking and simulation studies can help in predicting the optimal linker length and geometry for efficient ternary complex formation and subsequent target protein degradation. These models can guide the rational design of more potent and selective PROTACs.
Development of New Applications for this compound in Emerging Fields of Chemical Biology and Materials Science
While the primary application of this compound has been in the synthesis of PROTACs, its unique properties make it a versatile tool for a range of other applications in chemical biology and materials science.
In targeted drug delivery , this linker can be used to conjugate targeting ligands (e.g., antibodies, peptides) to therapeutic agents, enhancing their delivery to specific cells or tissues. broadpharm.comvectorlabs.com The PEG spacer can improve the solubility and pharmacokinetic properties of the drug conjugate. axispharm.com
In the field of diagnostics and biosensors , this compound can be employed to immobilize biomolecules, such as antibodies or enzymes, onto sensor surfaces. The PEG linker provides a hydrophilic and biocompatible interface, reducing non-specific binding and improving the sensitivity and specificity of the biosensor. nih.govnih.gov
In materials science , this heterobifunctional linker can be used for the surface modification of nanoparticles and other materials. nih.govresearchgate.net This can enhance their biocompatibility, stability in biological fluids, and cellular uptake. mdpi.com Furthermore, such linkers can be utilized in the formation of hydrogels for applications in tissue engineering and regenerative medicine. purepeg.com The ability to crosslink different components with a flexible and biocompatible spacer is highly advantageous in creating scaffolds that mimic the natural extracellular matrix. nih.govresearchgate.net
| Field | Potential Application |
| Targeted Drug Delivery | Conjugation of targeting ligands to drugs. |
| Diagnostics and Biosensors | Immobilization of biomolecules on sensor surfaces. |
| Materials Science | Surface modification of nanoparticles, hydrogel formation. |
Q & A
Basic Research Questions
Q. How is Acid-PEG14-t-butyl ester synthesized and characterized in academic research?
- Methodology :
- Synthesis : The compound is typically synthesized via esterification of PEG14 with t-butyl-protected carboxylic acid under anhydrous conditions. Catalysts like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group, followed by purification via reverse-phase HPLC .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the ester bond formation and t-butyl protection. Mass spectrometry (MS) validates molecular weight. Purity is assessed using analytical HPLC (>95% purity standard) .
Q. What protocols ensure reproducibility in this compound synthesis?
- Methodology :
- Documentation : Provide step-by-step procedures, including molar ratios, solvent systems, and reaction times. Use SI units for clarity .
- Batch Consistency : Monitor reaction kinetics (e.g., via TLC or in-line FTIR) to ensure completion. Include validation data (e.g., NMR spectra) in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply Taguchi methods or factorial designs to evaluate parameters (e.g., temperature, catalyst concentration, solvent polarity). Use ANOVA to identify dominant factors (e.g., catalyst concentration contributed 77.6% variance in a similar esterification study) .
- Validation : Confirm optimal conditions (e.g., 25°C, 0.1 M catalyst) through triplicate runs and compare yields against theoretical predictions .
Q. What strategies resolve contradictions in this compound stability data across studies?
- Methodology :
- Controlled Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Use DSC (Differential Scanning Calorimetry) to assess thermal stability .
- Data Cross-Validation : Compare results with orthogonal techniques (e.g., LC-MS for degradation products vs. NMR for structural integrity). Address outliers via systematic error analysis .
Q. How to design experiments testing this compound in novel bioconjugation applications?
- Methodology :
- Hypothesis Framework : Use PICO (Population, Intervention, Comparison, Outcome) to define variables, e.g., "Does this compound improve conjugate stability (Outcome) compared to shorter PEG spacers (Comparison) in antibody-drug conjugates (Population)?" .
- Pilot Studies : Screen conjugation efficiency (e.g., via MALDI-TOF) under varying pH and molar ratios. Use fractional factorial designs to minimize resource use .
Q. What advanced analytical methods quantify this compound in complex matrices?
- Methodology :
- Chromatography : Employ UPLC-MS/MS with isotopic internal standards for high sensitivity.
- Spectroscopy : Use 2D NMR (e.g., HSQC) to resolve PEG chain conformation in aqueous vs. organic phases .
Methodological & Ethical Considerations
Q. How to ensure ethical use of this compound in interdisciplinary research?
- Guidelines :
- Attribution : Cite original synthesis protocols and modifications rigorously to avoid plagiarism .
- Safety : Adopt ISO-compliant handling procedures (e.g., glovebox use for anhydrous reactions) and disclose hazards in supplementary materials .
Q. What statistical approaches validate reproducibility in this compound studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
